REACTION_CXSMILES
|
[CH2:1]([O:4][C:5](Cl)=[O:6])[CH2:2]Cl.Cl.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH2:17])=[C:12]([F:18])[CH:11]=1.C(N(CC)CC)C.CC(C)([O-])C.[K+]>C1COCC1.C(Cl)Cl>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][N:17]2[CH2:2][CH2:1][O:4][C:5]2=[O:6])=[C:12]([F:18])[CH:11]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
114 μL
|
Type
|
reactant
|
Smiles
|
C(CCl)OC(=O)Cl
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC(=C(C=C1)CN)F
|
Name
|
|
Quantity
|
293 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |